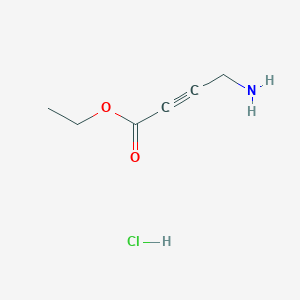
Ethyl 4-aminobut-2-ynoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-aminobut-2-ynoate hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of butynoic acid and is characterized by the presence of an amino group and an ester functional group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-aminobut-2-ynoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl butynoate with ammonia to form ethyl 4-aminobut-2-ynoate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating
Solvent: Ethanol or methanol
Catalyst: None required
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control
Purification: Crystallization or recrystallization to obtain pure product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminobut-2-ynoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo compounds
Reduction: Reduction can yield saturated amines
Substitution: Nucleophilic substitution reactions can occur at the amino group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of oxo derivatives
Reduction: Formation of ethyl 4-aminobutanoate
Substitution: Formation of substituted amines or amides
Scientific Research Applications
Ethyl 4-aminobut-2-ynoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis
Biology: Studied for its potential biological activity and interactions with enzymes
Medicine: Investigated for its potential therapeutic properties
Industry: Used in the synthesis of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-aminobut-2-ynoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The amino group and ester functionality play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminobutanoate
- Ethyl 4-aminobut-2-enoate
- Methyl 4-aminobut-2-ynoate
Uniqueness
Ethyl 4-aminobut-2-ynoate hydrochloride is unique due to its triple bond and amino group, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-aminobut-2-ynoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINOEYWJUZEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)
![N-tert-butyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2813335.png)

![5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2813337.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
![METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE](/img/structure/B2813345.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B2813346.png)
![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)
